molecular formula C21H14ClFN4O B2858410 N'-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide CAS No. 370855-36-0

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2858410
CAS No.: 370855-36-0
M. Wt: 392.82
InChI Key: MFTVDBJLSXMKOI-UHFFFAOYSA-N
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Description

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline with 2-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cells.

    Medicine: The compound’s derivatives have been explored for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-phenylquinazolin-2-yl)guanidine
  • N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide

Uniqueness

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the quinazoline core structure enhances the compound’s potential as a versatile scaffold for drug development.

Properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTVDBJLSXMKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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